
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) is a complex organic compound belonging to the morphinan class of chemicals This compound is characterized by its unique structure, which includes a morphinan backbone with various functional groups attached
Méthodes De Préparation
The synthesis of Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) involves several steps. The synthetic route typically starts with the preparation of the morphinan backbone, followed by the introduction of the cyclobutylmethyl group, the methyl group at position 8, and the methylene group at position 6. The final step involves the formation of the methanesulfonate salt. The reaction conditions for each step vary, but they generally involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Analyse Des Réactions Chimiques
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods and as a starting material for the synthesis of other complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic properties, including its effects on pain management and neurological disorders. In industry, it may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in pain management or neurological research.
Comparaison Avec Des Composés Similaires
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) can be compared with other similar compounds in the morphinan class. Similar compounds include Morphinan-3-ol, 17-(cyclobutylmethyl)-8,14-didehydro- and Morphinan-3-ol, 17-(cyclobutylmethyl)-, hydrochloride. These compounds share a similar morphinan backbone but differ in their functional groups and overall structure. The uniqueness of Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H35NO4S |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid |
InChI |
InChI=1S/C23H31NO.CH4O3S/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17;1-5(2,3)4/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3;1H3,(H,2,3,4) |
Clé InChI |
VRWTWCLVCNQJGM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)


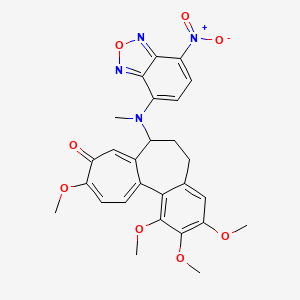
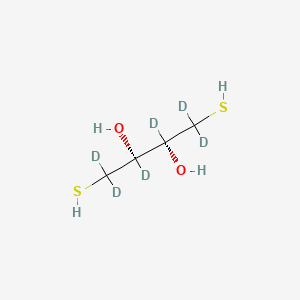
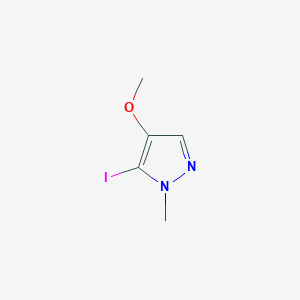

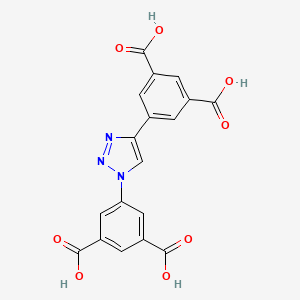
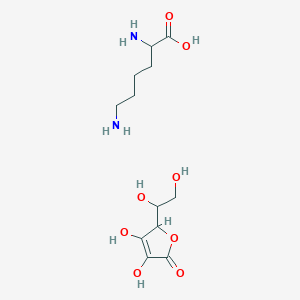
![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
![Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)](/img/structure/B12295557.png)
![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)
![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)
![[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)
